3'-DMTr-dA

Description

Properties

Molecular Formula |

C47H52N7O7P |

|---|---|

Molecular Weight |

857.9 g/mol |

IUPAC Name |

N-[9-[(2R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1 |

InChI Key |

JMABKCCHUAJFJE-PVYRJWNMSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3'-DMTr-dA: Chemical Structure, Properties, and Applications in Reverse Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (3'-DMTr-dA), a key building block in the chemical synthesis of oligonucleotides, particularly for applications requiring reverse (5' to 3') chain elongation. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its use in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring deoxyadenosine nucleoside. The defining feature of this molecule is the presence of a dimethoxytrityl (DMTr) protecting group on the 3'-hydroxyl function of the deoxyribose sugar. This bulky protecting group is crucial for directing the regioselectivity of phosphoramidite coupling during oligonucleotide synthesis. The exocyclic amine of the adenine base is typically protected with a benzoyl (Bz) group to prevent side reactions.

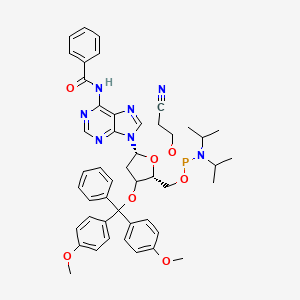

The structure of N⁶-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is depicted below:

Caption: Chemical structure of N⁶-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.

Physicochemical Properties

The key physicochemical properties of N⁶-Benzoyl-3'-O-dimethoxytrityl-2'-deoxyadenosine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₃₅N₅O₆ | [1] |

| Molecular Weight | 645.70 g/mol | Calculated |

| Appearance | White to off-white powder | General knowledge |

| Melting Point | 125-126 °C | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane, acetonitrile, and pyridine. | General knowledge |

| Storage Conditions | -20°C, under inert atmosphere | General knowledge |

Spectral Data

Spectral analysis is essential for the characterization and quality control of this compound derivatives.

Table 2: NMR Spectral Data for N⁶-Benzoyl-3'-O-dimethoxytrityl-2'-deoxyadenosine [1]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (in CDCl₃) | 8.75 (s, 1H, H-2), 8.21 (s, 1H, H-8), 8.03 (d, 2H, Bz), 7.60-7.20 (m, 12H, Ar-H), 6.80 (d, 4H, DMTr), 6.55 (t, 1H, H-1'), 4.85 (m, 1H, H-3'), 4.20 (m, 1H, H-4'), 3.78 (s, 6H, OCH₃), 3.60 (dd, 1H, H-5'a), 3.45 (dd, 1H, H-5'b), 2.80-2.60 (m, 2H, H-2') |

| ¹³C NMR (in CDCl₃) | 164.5 (C=O), 158.6 (DMTr Ar-C), 152.8 (C-6), 150.5 (C-2), 149.3 (C-4), 144.2 (DMTr Ar-C), 141.8 (C-8), 135.6 (DMTr Ar-C), 133.8 (Bz Ar-C), 132.5 (Bz Ar-C), 129.9 (DMTr Ar-C), 128.8 (Bz Ar-C), 128.2 (DMTr Ar-C), 127.8 (Bz Ar-C), 127.0 (DMTr Ar-C), 123.5 (C-5), 113.1 (DMTr Ar-C), 86.5 (C-Ph), 85.0 (C-1'), 84.5 (C-4'), 76.8 (C-3'), 63.5 (C-5'), 55.2 (OCH₃), 39.5 (C-2') |

Note: The specific chemical shifts may vary slightly depending on the solvent and concentration.

The dimethoxytrityl cation, released upon acid treatment, has a characteristic orange color and strong absorbance in the visible region, which is utilized for monitoring the coupling efficiency during oligonucleotide synthesis.

Table 3: UV-Visible Spectral Data of the Dimethoxytrityl Cation

| Parameter | Value | Reference |

| λmax | 495 - 504 nm | |

| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ in acidic solution | General knowledge |

Experimental Protocols

This compound is a critical reagent for the synthesis of oligonucleotides in the 5' to 3' direction (reverse synthesis). This is in contrast to the more common 3' to 5' synthesis direction. Reverse synthesis is particularly useful for the preparation of oligonucleotides with 3'-modifications.

Synthesis of N⁶-Benzoyl-3'-O-dimethoxytrityl-2'-deoxyadenosine

A key step in preparing for reverse oligonucleotide synthesis is the synthesis of the 3'-O-DMTr protected nucleoside. An efficient chemoenzymatic protocol has been described for this purpose.[1]

Materials:

-

N⁶-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Pyridine (anhydrous)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Tritylation: Dissolve N⁶-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine in anhydrous pyridine. Add DMAP followed by DMTr-Cl in portions. Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction with methanol and evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Desilylation: Dissolve the crude product in THF and add a solution of TBAF in THF. Stir at room temperature until the desilylation is complete (monitored by TLC).

-

Purification: Concentrate the reaction mixture and purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure N⁶-Benzoyl-3'-O-dimethoxytrityl-2'-deoxyadenosine.

Solid-Phase Reverse (5' to 3') Oligonucleotide Synthesis

The synthesis of oligonucleotides in the 5' to 3' direction is achieved using a solid support functionalized with a nucleoside through its 5'-hydroxyl group, leaving the 3'-hydroxyl group free for the first coupling reaction. The subsequent building blocks are 3'-DMTr-5'-phosphoramidites.

Materials:

-

Controlled Pore Glass (CPG) or polystyrene solid support functionalized with the initial nucleoside at the 5'-position.

-

3'-DMTr-N⁶-benzoyl-2'-deoxyadenosine-5'-CE phosphoramidite

-

Other 3'-DMTr protected deoxynucleoside phosphoramidites (dC, dG, T)

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in DCM)

-

Capping solution (e.g., Acetic anhydride and 1-methylimidazole in THF/Pyridine)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Experimental Workflow:

The solid-phase synthesis cycle for reverse (5' to 3') oligonucleotide synthesis is illustrated in the following diagram.

Caption: Workflow for 5' to 3' solid-phase oligonucleotide synthesis.

Detailed Protocol Steps:

-

Initial Setup: The synthesis is initiated with a solid support where the first nucleoside is attached via its 5'-hydroxyl group, presenting a free 3'-hydroxyl group.

-

Coupling: The 3'-DMTr protected 5'-phosphoramidite of the next desired base is activated by an activator solution and coupled to the free 3'-hydroxyl group of the support-bound nucleoside.

-

Capping: Any unreacted 3'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in the final oligonucleotide sequence.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

Deblocking (Detritylation): The 3'-DMTr protecting group of the newly added nucleotide is removed with a mild acid (e.g., TCA in DCM), generating a free 3'-hydroxyl group for the next coupling reaction. The released DMTr cation is washed away, and its absorbance can be measured to determine the coupling efficiency of the cycle.

-

Iteration: Steps 2-5 are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

-

Final Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed using a strong base.

-

Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to isolate the full-length product.

Logical Relationships in Phosphoramidite Chemistry

The success of phosphoramidite chemistry relies on a series of logically connected steps and the use of orthogonal protecting groups. The following diagram illustrates these relationships.

Caption: Logical relationships in reverse oligonucleotide synthesis.

This diagram highlights how the use of an acid-labile DMTr group for temporary protection of the 3'-hydroxyl allows for its selective removal in each cycle, enabling controlled chain elongation. In contrast, the base-labile protecting groups on the nucleobases and the phosphate backbone remain intact throughout the synthesis and are only removed during the final deprotection step. This orthogonal protection strategy is fundamental to achieving high-yield and high-purity synthesis of custom oligonucleotides.

References

Synthesis and Characterization of 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. The document details the multi-step synthetic pathway, including key protecting group strategies, and outlines the analytical methods used to ensure the purity and structural integrity of the final product.

Synthesis Methodology

The synthesis of 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite is a sequential process involving three primary stages: protection of the exocyclic amine of the adenine base, selective protection of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.

Step 1: N6-Benzoylation of 2'-deoxyadenosine

The initial step involves the protection of the N6-amino group of 2'-deoxyadenosine with a benzoyl (Bz) group. This is crucial to prevent side reactions during the subsequent phosphitylation and oligonucleotide synthesis steps. A common method for this transformation is the transient protection of the hydroxyl groups with trimethylsilyl chloride, followed by the addition of benzoyl chloride.

Step 2: 5'-O-Dimethoxytritylation

Following the benzoylation of the nucleobase, the 5'-hydroxyl group of the N6-benzoyl-2'-deoxyadenosine is selectively protected with a 4,4'-dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its removal in a controlled manner during automated solid-phase oligonucleotide synthesis to enable chain elongation.

Step 3: 3'-O-Phosphitylation

The final step in the synthesis is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is achieved by reacting the 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base. The resulting 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite is then purified and prepared for use in oligonucleotide synthesizers.

Experimental Protocols

Protocol for N6-Benzoylation of 2'-deoxyadenosine

-

Materials: 2'-deoxyadenosine, anhydrous pyridine, trimethylsilyl chloride (TMSCl), benzoyl chloride (BzCl), ice-cold saturated sodium bicarbonate solution, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

Suspend 2'-deoxyadenosine in anhydrous pyridine.

-

Add TMSCl dropwise at 0 °C and stir for 2 hours at room temperature to protect the hydroxyl groups.

-

Cool the mixture to 0 °C and add BzCl dropwise. Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

Protocol for 5'-O-Dimethoxytritylation of N6-Benzoyl-2'-deoxyadenosine

-

Materials: N6-Benzoyl-2'-deoxyadenosine, anhydrous pyridine, 4,4'-dimethoxytrityl chloride (DMT-Cl), 4-(dimethylamino)pyridine (DMAP), methanol, dichloromethane, saturated sodium bicarbonate solution.

-

Procedure:

-

Co-evaporate N6-benzoyl-2'-deoxyadenosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried nucleoside in anhydrous pyridine and add DMAP, followed by DMT-Cl in portions.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction with methanol.

-

Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer, filter, and evaporate the solvent.

-

Purify the product by silica gel chromatography.

-

Protocol for 3'-O-Phosphitylation of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine

-

Materials: 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine, anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Procedure:

-

Dissolve 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add DIPEA to the solution.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, quench the reaction and purify the product, typically by precipitation in a non-polar solvent like hexane, followed by collection and drying of the solid product.

-

Data Presentation

Synthesis Yields

| Synthesis Step | Product | Typical Yield (%) |

| N6-Benzoylation | N6-Benzoyl-2'-deoxyadenosine | 92.0 - 93.3%[1] |

| 5'-O-Dimethoxytritylation | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine | ~98%[2] |

| 3'-O-Phosphitylation | 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite | 61 - 93%[2] |

Characterization Data

| Parameter | Specification |

| Appearance | White to off-white powder[3] |

| Purity (HPLC) | ≥98.0%[3] |

| Purity (³¹P NMR) | ≥98.0% |

| Molecular Formula | C₄₇H₅₂N₇O₇P |

| Molecular Weight | 857.93 g/mol |

| Storage | -20°C under an inert atmosphere |

A representative certificate of analysis for a commercial batch of dAbz Phosphoramidite reported the following results: HPLC Purity: 100%, ³¹P-NMR Purity: 100%, Water Content: 0.0%, and a standard average coupling efficiency of 99.3%.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-CE-phosphoramidite.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final phosphoramidite product.

References

- 1. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 5' to 3' Oligonucleotide Synthesis Using 3'-DMTr Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the less conventional, yet highly valuable, 5' to 3' solid-phase synthesis of oligonucleotides utilizing 3'-DMTr-5'-phosphoramidite monomers. While the predominant method for chemical oligonucleotide synthesis proceeds in the 3' to 5' direction, specific applications necessitate synthesis in the opposite orientation. This guide delves into the core chemistry, quantitative data, and visual representations of the workflows involved in this specialized technique.

Introduction: The Rationale for 5' to 3' Synthesis

Chemical oligonucleotide synthesis has traditionally been dominated by the 3' to 5' elongation strategy. This preference is primarily due to the higher reactivity of the primary 5'-hydroxyl group, which facilitates a more straightforward synthesis of the standard 5'-dimethoxytrityl (DMTr) protected phosphoramidite building blocks. However, certain research and therapeutic applications demand oligonucleotides with a free 3'-hydroxyl group, making 5' to 3' synthesis a critical, alternative approach.

Applications requiring 5' to 3' synthesis include:

-

Enzymatic Ligation and Extension: Oligonucleotides synthesized with a free 3'-OH can serve as primers for DNA polymerases or as substrates for ligases, enabling their direct use in various molecular biology applications.

-

Surface Attachment: For certain microarray and biosensor applications, immobilizing the oligonucleotide via its 5'-end, leaving the 3'-end available for interaction, is advantageous.

-

Synthesis of Specialized Structures: The generation of specific oligonucleotide architectures, such as certain hairpin loops or parallel-stranded duplexes, can be facilitated by a 5' to 3' synthesis strategy.

The Core Mechanism: A Reversed Polarity Approach

The chemical foundation of 5' to 3' oligonucleotide synthesis mirrors the four fundamental steps of the standard 3' to 5' phosphoramidite method: detritylation, coupling, capping, and oxidation. The key distinction lies in the reversed polarity of the phosphoramidite monomers and the direction of chain elongation. In this method, the growing oligonucleotide chain is extended by the addition of 3'-DMTr-5'-phosphoramidite monomers to a free 5'-hydroxyl group on the solid support-bound oligonucleotide.

The Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle resulting in the addition of a single nucleotide to the growing chain.

Step 1: Detritylation (De-blocking) The cycle initiates with the removal of the acid-labile 3'-DMTr protecting group from the terminal nucleoside of the solid-supported oligonucleotide. This is typically achieved by treatment with a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane (DCM). The removal of the DMTr group exposes a free 3'-hydroxyl group, which is the site of the subsequent coupling reaction.

Step 2: Coupling The next nucleoside, in the form of a 3'-DMTr-5'-phosphoramidite monomer, is activated by a weak acid catalyst, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite is then delivered to the solid support, where the free 3'-hydroxyl group of the growing chain attacks the phosphorus atom of the activated monomer. This nucleophilic attack results in the formation of a phosphite triester linkage, extending the oligonucleotide chain by one base in the 5' to 3' direction. It is important to note that the 3'-hydroxyl group is a weaker nucleophile than the 5'-hydroxyl group, which may necessitate longer coupling times or higher concentrations of reagents to achieve high coupling efficiencies.[1]

Step 3: Capping As the coupling reaction is not 100% efficient, a small percentage of the 3'-hydroxyl groups on the growing chains may remain unreacted. To prevent these unreacted chains from participating in subsequent coupling cycles, which would result in the formation of deletion mutants (n-1 sequences), a capping step is employed. This is achieved by acetylating the unreacted 3'-hydroxyl groups using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI). This renders the unreacted chains inert to further elongation.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate triester. This is typically accomplished by treating the solid support with a solution of iodine in a mixture of tetrahydrofuran (THF), water, and a weak base like pyridine. The resulting phosphate triester is the backbone linkage found in native DNA.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed in a final deprotection step.

Quantitative Data and Performance Metrics

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. Key quantitative parameters are summarized below.

| Parameter | Typical Value/Range (3' to 5' Synthesis) | Notes on 5' to 3' Synthesis |

| Coupling Efficiency | >99% | May be slightly lower due to the reduced nucleophilicity of the 3'-OH. Longer coupling times (e.g., 60 seconds) may be required to improve yields.[1] |

| Detritylation Time | 30-60 seconds | Similar to 3' to 5' synthesis. |

| Capping Time | 30-60 seconds | Similar to 3' to 5' synthesis. |

| Oxidation Time | 30-60 seconds | Similar to 3' to 5' synthesis. |

| Phosphoramidite Concentration | 0.05 - 0.1 M | May need to be optimized for 5' to 3' synthesis to maximize coupling efficiency. |

| Activator Concentration | 0.25 - 0.5 M | Similar to 3' to 5' synthesis. |

Experimental Protocols

Synthesis of 3'-O-DMTr-5'-O-(β-Cyanoethyl-N,N-diisopropyl)phosphoramidite Monomers

The synthesis of the "reverse" phosphoramidite monomers is a crucial prerequisite for 5' to 3' oligonucleotide synthesis. A general protocol is outlined below:

-

Protection of the 3'-Hydroxyl Group: Start with a suitably protected nucleoside (with exocyclic amino groups protected). React the nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base (e.g., pyridine) to selectively protect the 5'-hydroxyl group.

-

Phosphitylation of the 5'-Hydroxyl Group: The 5'-O-DMTr protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 1H-tetrazole or 4,5-dicyanoimidazole (DCI) in an anhydrous solvent (e.g., acetonitrile).

-

Purification: The resulting 3'-O-DMTr-5'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is purified by silica gel chromatography to yield the final product.

Automated 5' to 3' Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for automated solid-phase synthesis. Specific timings and reagent volumes may need to be optimized based on the synthesizer and the specific sequence.

-

Solid Support: A solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside via its 3'-hydroxyl group is used. The 5'-hydroxyl group of this initial nucleoside is protected with a DMTr group.

-

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Coupling Solution: 0.1 M solution of the appropriate 3'-DMTr-5'-phosphoramidite in anhydrous acetonitrile and 0.45 M 1H-Tetrazole in anhydrous acetonitrile.

-

Capping Solution A: Acetic Anhydride/Lutidine/THF.

-

Capping Solution B: N-Methylimidazole/THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Wash Solvent: Anhydrous acetonitrile.

-

Synthesis Cycle:

| Step | Reagent/Solvent | Time |

| 1. Wash | Acetonitrile | 30 s |

| 2. Detritylation | 3% TCA in DCM | 60 s |

| 3. Wash | Acetonitrile | 30 s |

| 4. Coupling | 3'-DMTr-Phosphoramidite + Activator | 60-180 s |

| 5. Wash | Acetonitrile | 30 s |

| 6. Capping | Capping A + Capping B | 30 s |

| 7. Wash | Acetonitrile | 30 s |

| 8. Oxidation | Iodine Solution | 30 s |

| 9. Wash | Acetonitrile | 30 s |

Post-Synthesis Processing:

-

Cleavage from Support: The oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.

-

Deprotection: The exocyclic amino protecting groups on the bases and the cyanoethyl group on the phosphate backbone are removed by heating in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Process: Diagrams and Workflows

Chemical Structure of a 3'-DMTr-5'-Phosphoramidite

Figure 1: Key components of a 3'-DMTr-5'-phosphoramidite monomer.

The 5' to 3' Oligonucleotide Synthesis Cycle

Figure 2: The four-step cycle of 5' to 3' oligonucleotide synthesis.

Logical Workflow for 5' to 3' Synthesis

Figure 3: Overall workflow of 5' to 3' oligonucleotide synthesis.

Conclusion

The 5' to 3' oligonucleotide synthesis using 3'-DMTr phosphoramidites represents a powerful, albeit less common, approach for generating nucleic acid sequences with a free 3'-hydroxyl terminus. While the core chemical principles are conserved from the standard 3' to 5' methodology, careful consideration of factors such as the reduced nucleophilicity of the 3'-hydroxyl group and the synthesis of the specialized "reverse" phosphoramidite monomers is essential for successful implementation. This in-depth guide provides the foundational knowledge and practical considerations for researchers, scientists, and drug development professionals to effectively utilize this important synthetic strategy.

References

The Strategic Choice in DNA Synthesis: A Technical Comparison of 3'-DMTr-dA and 5'-DMTr-dA

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotides, the direction of chain elongation is a fundamental parameter dictated by the choice of protected nucleoside phosphoramidites. The vast majority of commercially available DNA synthesizers operate in the 3' to 5' direction, utilizing 5'-O-Dimethoxytrityl (DMTr) protected deoxynucleoside-3'-phosphoramidites. However, the less common 5' to 3' synthesis, which requires 3'-O-DMTr protected deoxynucleoside-5'-phosphoramidites, offers unique capabilities for specific applications. This technical guide provides an in-depth comparison of 3'-DMTr-deoxyadenosine (3'-DMTr-dA) and 5'-DMTr-deoxyadenosine (5'-DMTr-dA), the key building blocks for these two synthetic strategies.

Core Chemical Structures and Principles

The foundational difference between this compound and 5'-DMTr-dA lies in the position of the acid-labile DMTr protecting group on the deoxyribose sugar. This single isomeric distinction dictates the direction of oligonucleotide chain growth.

-

5'-DMTr-dA: The DMTr group protects the 5'-hydroxyl. This is the standard phosphoramidite used for 3' to 5' synthesis . The 3'-phosphoramidite group reacts with the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.

-

This compound: The DMTr group protects the 3'-hydroxyl. This is a "reverse" phosphoramidite used for 5' to 3' synthesis . The 5'-phosphoramidite group reacts with the free 3'-hydroxyl of the growing chain.

The choice between these two synthetic directions is primarily driven by the desired functionality of the final oligonucleotide and, to a lesser extent, by historical precedent and the relative ease of monomer synthesis. The higher reactivity of the primary 5'-hydroxyl group makes the synthesis of 5'-DMTr phosphoramidites more straightforward, contributing to their widespread adoption.[1]

Comparative Data: Synthesis Efficiency and Yield

While direct, side-by-side comparative studies under identical conditions are not extensively published, the available data and empirical evidence allow for a qualitative and semi-quantitative comparison. The efficiency of each step in the synthesis cycle, particularly the coupling step, is critical as it determines the overall yield and purity of the final oligonucleotide.

| Parameter | 5'-DMTr-dA (3' to 5' Synthesis) | This compound (5' to 3' Synthesis) | References |

| Typical Stepwise Coupling Efficiency | >99% | Generally reported as slightly lower, ~98-99% | [2] |

| Typical Coupling Time | 30-60 seconds | Often requires longer coupling times (e.g., 60 seconds or more) to achieve high efficiency. | [2] |

| Overall Yield of Full-Length Product | Higher, due to consistently high coupling efficiency. | Can be comparable to 3' to 5' synthesis with optimized protocols, but may be lower without optimization. | |

| Ease of Monomer Synthesis | More straightforward due to the higher reactivity of the primary 5'-hydroxyl group. | More complex, requiring specific protection and deprotection strategies for the 3'-hydroxyl. | [1] |

| Availability | Widely available from numerous commercial suppliers. | Less common, often requiring custom synthesis or sourcing from specialized suppliers. |

It is important to note that with optimized protocols, including the use of highly efficient activators and extended coupling times, the performance of this compound in 5' to 3' synthesis can approach that of the standard 3' to 5' method.

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis of the respective phosphoramidites and their use in solid-phase oligonucleotide synthesis.

Protocol 1: Synthesis of 5'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (A Standard 5'-DMTr-dA Amidite)

Materials:

-

N6-benzoyl-2'-deoxyadenosine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Anhydrous pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

Silica gel for column chromatography

Procedure:

-

5'-O-DMTr Protection:

-

Dissolve N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

-

Add DMTr-Cl in portions while stirring at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5'-O-DMTr-N6-benzoyl-2'-deoxyadenosine by silica gel column chromatography.

-

-

3'-O-Phosphitylation:

-

Co-evaporate the purified 5'-O-DMTr-N6-benzoyl-2'-deoxyadenosine with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous dichloromethane.

-

Add N,N-Diisopropylethylamine (DIPEA).

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

-

Purify the final phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.

-

Protocol 2: Synthesis of 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine-5'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (A Reverse this compound Amidite)

Materials:

-

5'-O-tert-Butyldimethylsilyl (TBDMS)-N6-benzoyl-2'-deoxyadenosine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Anhydrous pyridine

-

Tetrabutylammonium fluoride (TBAF) in THF

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

Silica gel for column chromatography

Procedure:

-

3'-O-DMTr Protection:

-

Start with a 5'-protected deoxyadenosine, for example, 5'-O-TBDMS-N6-benzoyl-2'-deoxyadenosine.

-

Dissolve the protected nucleoside in anhydrous pyridine and add DMTr-Cl.

-

After the reaction is complete (monitored by TLC), work up as described in Protocol 1, Step 1.

-

Purify the 3'-O-DMTr-5'-O-TBDMS-N6-benzoyl-2'-deoxyadenosine.

-

-

5'-O-Deprotection:

-

Dissolve the purified product from the previous step in anhydrous THF.

-

Add a solution of TBAF in THF to selectively remove the TBDMS group.

-

Monitor the reaction by TLC. Upon completion, quench and purify the resulting 3'-O-DMTr-N6-benzoyl-2'-deoxyadenosine.

-

-

5'-O-Phosphitylation:

-

Follow a similar phosphitylation procedure as in Protocol 1, Step 2, but reacting the free 5'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Protocol 3: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition. The key difference between the two synthesis directions is the position of the free hydroxyl group on the growing chain and the corresponding phosphoramidite used.

| Step | 3' to 5' Synthesis (using 5'-DMTr-dA) | 5' to 3' Synthesis (using this compound) |

| 1. Deblocking (Detritylation) | Removal of the 5'-DMTr group from the solid-support-bound oligonucleotide using a solution of a weak acid (e.g., 3% trichloroacetic acid in DCM) to expose the 5'-hydroxyl group.[3] | Removal of the 3'-DMTr group from the solid-support-bound oligonucleotide to expose the 3'-hydroxyl group. |

| 2. Coupling | The free 5'-hydroxyl group reacts with the 3'-phosphoramidite of the incoming 5'-DMTr-dA, activated by a catalyst like tetrazole, to form a phosphite triester linkage. | The free 3'-hydroxyl group reacts with the 5'-phosphoramidite of the incoming this compound. |

| 3. Capping | Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles. | Any unreacted 3'-hydroxyl groups are capped. |

| 4. Oxidation | The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution). | The phosphite triester is oxidized to a phosphate triester. |

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the standard 3' to 5' synthesis and the reverse 5' to 3' synthesis.

Applications Driving the Choice of Synthesis Direction

The decision to employ 5' to 3' synthesis is typically driven by the need for specific 3'-end modifications that are difficult or impossible to achieve with standard solid supports.

-

3'-End Modifications: 5' to 3' synthesis allows for the addition of modifications to the 3'-terminus of the oligonucleotide in the final synthesis cycle using a modified phosphoramidite.

-

Synthesis of Oligonucleotides on Surfaces: For applications like microarray synthesis, a 5' to 3' direction can be advantageous, leaving the 3'-hydroxyl group available for subsequent enzymatic reactions such as primer extension.

-

Preparation of Nuclease-Resistant Oligonucleotides: The introduction of specific linkages at the 3'-terminus to confer resistance to 3'-exonucleases can be facilitated by 5' to 3' synthesis.

Conclusion

The standard 3' to 5' oligonucleotide synthesis using 5'-DMTr-dA remains the workhorse of DNA synthesis due to its high efficiency and the ready availability of the required phosphoramidites. However, 5' to 3' synthesis, enabled by this compound, provides a valuable alternative for specialized applications requiring 3'-end modifications or specific orientations for subsequent biological assays. While potentially requiring more optimization to achieve comparable yields to the standard method, the flexibility it offers ensures its continued relevance in advanced oligonucleotide synthesis. The choice between these two isomeric building blocks is, therefore, a strategic decision based on the desired final product and its intended application.

References

An In-depth Technical Guide to Phosphoramidite Chemistry with 3'-Protection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoramidite chemistry, with a specialized focus on the principles and applications of 3'-protection. This document delves into the core methodologies of standard and reverse-direction oligonucleotide synthesis, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams to elucidate key processes.

Introduction to Phosphoramidite Chemistry

Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, enabling the production of DNA and RNA strands with high fidelity and efficiency.[1][2] The process relies on the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain on a solid support.[3][4] The synthesis cycle, which is typically automated, consists of four main steps: deblocking, coupling, capping, and oxidation. Protecting groups are essential to this methodology, preventing unwanted side reactions at reactive sites on the nucleobase, the 5'-hydroxyl group, and the phosphate backbone.

The Standard 3'→5' Synthesis: The Role of the Solid Support as 3'-Protection

In conventional solid-phase oligonucleotide synthesis, the process proceeds in the 3' to 5' direction. The first nucleoside is attached to a solid support, typically controlled pore glass (CPG) or polystyrene, via its 3'-hydroxyl group. This covalent linkage to the solid support effectively serves as the protection for the 3'-terminus of the growing oligonucleotide chain throughout the synthesis.

The synthesis cycle then proceeds with the addition of phosphoramidite monomers to the free 5'-hydroxyl group of the support-bound nucleoside. Each phosphoramidite monomer has its 5'-hydroxyl group protected, commonly by a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle to allow for the addition of the next base.

The Standard Synthesis Cycle

The four-step cycle of 3'→5' phosphoramidite synthesis is a meticulously controlled process to ensure high coupling efficiency at each step.

-

Deblocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, to expose the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or a derivative, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: The four-step cycle of standard 3'→5' phosphoramidite oligonucleotide synthesis.

Reverse (5'→3') Synthesis: The Concept of 3'-Hydroxyl Protection

While the 3'→5' synthesis is the most common approach, there are specific applications that necessitate synthesis in the reverse (5'→3') direction. This method is particularly useful for the preparation of oligonucleotides with 3'-modifications, such as the attachment of ligands, chromophores, or other functional moieties, and for creating nuclease-resistant linkages at the 3'-terminus.

In reverse synthesis, the phosphoramidite monomers are designed with the phosphoramidite group at the 5'-position and a protecting group on the 3'-hydroxyl. The most commonly used protecting group for the 3'-hydroxyl in this context is the same DMT group typically found on the 5'-hydroxyl in standard synthesis.

Structure of a 3'-Protected Phosphoramidite for Reverse Synthesis

The key building block for 5'→3' synthesis is a nucleoside phosphoramidite where the positions of the protecting group and the reactive phosphoramidite moiety are swapped compared to the standard monomers.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. santiago-lab.com [santiago-lab.com]

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthetic DNA Synthesis and Assembly: Putting the Synthetic in Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-DMTr-dA Derivatives in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3'-DMTr-dA and its related compounds, which are critical reagents in the chemical synthesis of oligonucleotides. Given the potential ambiguity of the term "this compound," this document clarifies the nomenclature and presents data on the most relevant molecules used in research and development. The focus is on phosphoramidite chemistry, the gold-standard for DNA and RNA synthesis.

Data Presentation: Quantitative Summary

The nomenclature "this compound" can be ambiguous. In the context of standard oligonucleotide synthesis, the dimethoxytrityl (DMTr) group is typically attached to the 5' hydroxyl group of the deoxyadenosine (dA) nucleoside to control the direction of chain elongation. The 3' position is modified with a reactive phosphoramidite group. However, to provide a comprehensive overview, this table includes various related structures. The most common and relevant compound for oligonucleotide synthesis is N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-(O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite) | DMT-dA(Bz) Amidite | 98796-53-3 | C₄₇H₅₂N₇O₇P | 857.93[1] |

| (n6-benzoyl)-5'-o-[(n,n-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-o-(4,4'-dimethoxytrityl)-2'-deoxyadenosine | This compound | 140712-82-9 | C₄₇H₅₂N₇O₇P | 857.93[2] |

| 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine | DMT-dA | 17331-22-5 | C₃₁H₃₁N₅O₅ | 553.6[3][4][5] |

| N⁶-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine | Dmt-Da-Bz | Not specified | C₃₈H₃₅N₅O₆ | 657.7 |

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The following protocol outlines the standard phosphoramidite method for solid-phase synthesis of DNA oligonucleotides, a process for which DMT-dA(Bz) phosphoramidite is a key building block.

I. Synthesis Cycle: Step-by-Step Nucleotide Addition

Solid-phase oligonucleotide synthesis is an iterative process involving four main steps per nucleotide addition, proceeding in the 3' to 5' direction.

A. Step 1: Detritylation

-

Objective: To remove the 5'-DMT protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: Trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).

-

Procedure: A solution of TCA in DCM is passed through the synthesis column. The DMT cation is cleaved, producing a characteristic orange color, which can be quantified spectrophotometrically at 495 nm to monitor coupling efficiency.

B. Step 2: Coupling

-

Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., DMT-dA(Bz) phosphoramidite).

-

Reagents:

-

Nucleoside phosphoramidite (e.g., DMT-dA(Bz) phosphoramidite) dissolved in anhydrous acetonitrile.

-

An activator, such as 1H-tetrazole or its derivatives (e.g., 5-(ethylthio)-1H-tetrazole), also in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the support-bound nucleoside.

C. Step 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent synthesis cycles, preventing the formation of deletion mutations (n-1 sequences).

-

Reagents:

-

Cap A: Acetic anhydride, typically in tetrahydrofuran (THF).

-

Cap B: N-methylimidazole (NMI) in THF.

-

-

Procedure: A mixture of Cap A and Cap B is introduced into the column. The NMI catalyzes the acetylation of the unreacted 5'-hydroxyl groups, rendering them inert.

D. Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester, which is the natural backbone of DNA.

-

Reagents: A solution of iodine (I₂) in a mixture of water and pyridine or THF.

-

Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) center of the phosphite triester to a P(V) phosphate triester.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

II. Post-Synthesis Cleavage and Deprotection

A. Cleavage from Solid Support

-

Objective: To release the synthesized oligonucleotide from the solid support.

-

Reagent: Concentrated aqueous ammonium hydroxide.

-

Procedure: The solid support is incubated with ammonium hydroxide, which cleaves the ester linkage connecting the oligonucleotide to the support.

B. Base Deprotection

-

Objective: To remove the protecting groups (e.g., benzoyl from dA) from the nucleobases.

-

Reagent: Concentrated aqueous ammonium hydroxide, often at an elevated temperature (e.g., 55°C) for several hours.

-

Procedure: The oligonucleotide solution from the cleavage step is heated. This removes the benzoyl groups from adenine and cytosine, and the isobutyryl group from guanine. For more sensitive oligonucleotides, milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (AMA), can be employed to shorten the deprotection time.

C. Phosphate Deprotection

-

Objective: To remove the 2-cyanoethyl protecting groups from the phosphate backbone.

-

Mechanism: This occurs via a β-elimination reaction and is typically accomplished by the same ammonium hydroxide treatment used for cleavage and base deprotection.

III. Purification

Following deprotection, the crude oligonucleotide solution contains the full-length product, truncated sequences, and cleaved protecting groups. Purification is typically performed using methods such as:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. If the final DMT group is left on ("DMT-on" synthesis), the full-length product is significantly more hydrophobic than the failure sequences, facilitating purification.

-

Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size and is effective for purifying long oligonucleotides.

Mandatory Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase phosphoramidite chemistry for oligonucleotide synthesis.

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Logical Relationship of Synthesis Components

This diagram shows the relationship between the key chemical entities involved in the coupling step of oligonucleotide synthesis.

Caption: Key molecular interactions during the coupling step of phosphoramidite chemistry.

References

- 1. atdbio.com [atdbio.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]

An In-depth Technical Guide to the Solubility and Stability of 3'-DMTr-dA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 3'-O-(4,4'-dimethoxytrityl)deoxyadenosine (3'-DMTr-dA), a critical building block in the chemical synthesis of oligonucleotides. Understanding the solubility and stability of this compound is paramount for the successful design and execution of synthetic protocols, ensuring high yield and purity of the final oligonucleotide product.

Solubility Profile

This compound is a lipophilic molecule due to the bulky, nonpolar 4,4'-dimethoxytrityl (DMTr) group. This property dictates its solubility in various organic solvents. It is expected to be soluble in common aprotic organic solvents used in oligonucleotide synthesis.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Compound | Solubility | Reference |

| Acetonitrile (MeCN) | This compound | Expected to be soluble | General knowledge from oligonucleotide synthesis protocols |

| Dichloromethane (DCM) | This compound | Expected to be soluble | General knowledge from oligonucleotide synthesis protocols |

| Tetrahydrofuran (THF) | This compound | Expected to be soluble | General knowledge from oligonucleotide synthesis protocols |

| Methanol:Acetonitrile (50:50) | 5'-DMT-2'-deoxyadenosine (N-Bz) | 10% solution achievable | [] |

| Dimethyl Sulfoxide (DMSO) | 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | 50 mg/mL | [3] |

| Dimethylformamide (DMF) | 5'-Deoxyadenosine | ~30 mg/mL | [4] |

Note: The solubility of 5'-DMT-2'-deoxyadenosine (N-Bz) and other related compounds provides a useful proxy for estimating the solubility of this compound. The actual solubility should be determined experimentally for specific applications.

Experimental Protocol for Solubility Determination

A straightforward method to determine the solubility of this compound in a specific organic solvent is as follows:

-

Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a small, clean, and dry vial.

-

Solvent Addition: Add a measured volume of the desired organic solvent (e.g., 100 µL) to the vial.

-

Dissolution: Vigorously vortex or agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid.

-

Titration: If the solid has completely dissolved, continue to add small, precise amounts of this compound until a saturated solution with visible excess solid is achieved. If the initial amount did not dissolve, add small, measured volumes of the solvent incrementally until complete dissolution is observed.

-

Equilibration: For more precise measurements, the saturated solution should be agitated for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Quantification: After equilibration, centrifuge the sample to pellet the excess solid. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved this compound is determined gravimetrically. Alternatively, the concentration in the supernatant can be determined using UV-Vis spectrophotometry by preparing a calibration curve.

Stability Profile

The stability of this compound is primarily influenced by two key factors: the acid-lability of the 5'-O-DMTr protecting group and the stability of the N-glycosidic bond of the deoxyadenosine nucleoside.

Stability of the DMTr Protecting Group

The dimethoxytrityl (DMTr) group is a cornerstone of oligonucleotide synthesis due to its stability under basic and neutral conditions and its rapid removal under mild acidic conditions.

Acidic Conditions: The primary degradation pathway for the DMTr group is acid-catalyzed hydrolysis (detritylation). This reaction is intentionally employed during the deblocking step of solid-phase oligonucleotide synthesis. The rate of detritylation is dependent on the acid strength and concentration, the solvent, and the temperature.

Table 2: Conditions for Detritylation of DMTr-protected Nucleosides

| Acid | Concentration | Solvent | Time | Reference |

| Trichloroacetic Acid (TCA) | 3% | Dichloromethane (DCM) | ~20 seconds | |

| Dichloroacetic Acid (DCA) | 1.5% | Dichloromethane (DCM) | ~60 seconds | |

| Dichloroacetic Acid (DCA) | 3% | Dichloromethane (DCM) | Not specified | |

| 50 mM TEAA Buffer (pH 5.0) | - | Aqueous | 60 min at 40°C | [] |

Under strongly acidic conditions, the detritylation is rapid. Milder acidic conditions, such as those used for purification or analysis, can also lead to the slow removal of the DMTr group, especially at elevated temperatures.

Basic and Neutral Conditions: The DMTr group is generally stable under the basic conditions used for the deprotection of base-labile protecting groups on the nucleobases (e.g., ammonia, methylamine). It is also stable in neutral aqueous and most organic solvents under standard storage conditions.

Stability of the N-glycosidic Bond (Depurination)

A second potential degradation pathway for this compound is the cleavage of the N-glycosidic bond, leading to the loss of the adenine base, a process known as depurination. This reaction is also catalyzed by acidic conditions.

Depurination is a known side reaction during the acidic detritylation step in oligonucleotide synthesis, although it is generally a slow process under the brief acidic treatment times used. The rate of depurination increases significantly at lower pH and higher temperatures. For deoxyadenosine, protonation at the N7 position of the purine ring weakens the N-glycosidic bond, facilitating its cleavage.

While specific kinetic data for the depurination of this compound is not available, studies on unmodified deoxyadenosine show that the rate of depurination is highly dependent on pH.

Experimental Workflows and Degradation Pathways

The primary application of this compound is in solid-phase oligonucleotide synthesis. Understanding this workflow is key to appreciating the practical implications of its stability and solubility.

References

The Cornerstone of RNA Analysis: A Technical Guide to Reverse DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of reverse DNA synthesis, a fundamental process in molecular biology that enables the conversion of RNA into complementary DNA (cDNA). This technology is pivotal for a wide array of applications, from basic research in gene expression to the development of novel diagnostics and therapeutics. This document provides a comprehensive overview of the enzymatic machinery, reaction mechanisms, and detailed protocols essential for the successful application of reverse transcription in the laboratory.

Fundamental Principles of Reverse Transcription

Reverse transcription is the process of synthesizing a DNA copy from an RNA template, a reaction catalyzed by an enzyme known as reverse transcriptase (RT).[1] This process is a notable exception to the central dogma of molecular biology, which originally postulated a unidirectional flow of genetic information from DNA to RNA to protein.[2] First discovered in retroviruses, such as the human immunodeficiency virus (HIV), reverse transcriptases are crucial for the replication of these viruses by converting their RNA genomes into DNA, which can then be integrated into the host cell's genome.[2][3]

Beyond virology, reverse transcription plays a vital role in eukaryotic genetics, where it is involved in the propagation of retrotransposons and the maintenance of chromosome ends by the enzyme telomerase.[2] In the realm of molecular biology, reverse transcription is the foundational technology for the analysis of RNA. By converting RNA, which is inherently less stable, into more stable cDNA, researchers can study gene expression, clone genes, and create cDNA libraries.

The core reaction of reverse transcription involves three key enzymatic activities inherent to most reverse transcriptases:

-

RNA-dependent DNA polymerase activity: This is the primary function, where the enzyme reads the RNA template and synthesizes a complementary DNA strand.

-

RNase H activity: This activity degrades the RNA strand within an RNA:DNA hybrid, which is crucial for the subsequent synthesis of the second DNA strand. However, for some applications like the generation of long cDNAs, this activity can be undesirable as it may prematurely degrade the template.

-

DNA-dependent DNA polymerase activity: Once the initial cDNA strand is synthesized, this activity allows the enzyme to use the newly created cDNA as a template to synthesize a second, complementary DNA strand, resulting in a double-stranded DNA molecule.

The Enzymatic Workhorse: Reverse Transcriptases

A variety of reverse transcriptases are commercially available, each with distinct properties that make them suitable for different applications. The most commonly used are derived from Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (M-MuLV). Through genetic engineering, numerous variants with improved characteristics have been developed.

Key Properties of Reverse Transcriptases:

-

Thermostability: The optimal temperature at which an enzyme functions is critical, especially when dealing with RNA templates that have significant secondary structures. Higher temperatures can help to denature these structures, allowing the reverse transcriptase to proceed. Wild-type M-MuLV RT has an optimal temperature of around 37°C, while AMV RT is more thermostable, with an optimum between 42-48°C. Engineered enzymes can have even higher thermostability, with some active up to 55°C or higher.

-

Processivity: This refers to the number of nucleotides the enzyme can incorporate in a single binding event. High processivity is desirable for the synthesis of long cDNAs. Engineered M-MuLV reverse transcriptases can have significantly higher processivity than their wild-type counterparts.

-

Fidelity: The accuracy of the synthesized DNA strand is crucial for applications like sequencing and cloning. The error rate of reverse transcriptases is an important consideration. M-MuLV-based RTs generally have a lower error rate than AMV RT.

-

RNase H Activity: As mentioned, the intrinsic RNase H activity can be detrimental for the synthesis of long cDNAs. Many commercial reverse transcriptases are available in RNase H-deficient (H-) forms, which have been engineered to reduce or eliminate this activity.

Comparison of Common Reverse Transcriptases:

| Property | M-MuLV Reverse Transcriptase (Wild-Type) | AMV Reverse Transcriptase (Wild-Type) | Engineered M-MuLV RT (e.g., SuperScript™ III) |

| Optimal Temperature | 37°C | 42-48°C | 50-55°C |

| Processivity | Moderate | High | Very High |

| Fidelity (Error Rate) | 1 in 15,000 - 27,000 bases | Higher than M-MuLV | Improved over wild-type |

| RNase H Activity | Present (lower than AMV) | Present (higher than M-MuLV) | Reduced or absent |

| cDNA Length | Up to 7 kb | Generally shorter than M-MuLV due to RNase H | >12 kb |

Visualizing the Process: Key Workflows and Mechanisms

To better understand the intricate processes of reverse transcription, the following diagrams illustrate the mechanism of retroviral reverse transcription and the workflows for common laboratory applications.

References

An In-depth Technical Guide to the 3'-O-DMTr Protecting Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMTr) group is a cornerstone of automated solid-phase oligonucleotide synthesis, prized for its acid lability and the chromophoric nature of its cation, which allows for real-time monitoring of synthesis efficiency. While its application in protecting the 5'-hydroxyl group of nucleosides is ubiquitous for standard 3' to 5' oligonucleotide synthesis, the strategic placement of the DMTr group on the 3'-hydroxyl function (3'-O-DMTr) opens the door to specialized applications, most notably the inverse (5' to 3') synthesis of oligonucleotides. This guide provides a comprehensive technical overview of the 3'-O-DMTr protecting group, from the synthesis of the protected monomers to their application in solid-phase synthesis.

Chemical Properties and Rationale for Use

The DMTr group is a bulky protecting group that is readily cleaved under mild acidic conditions, leaving a free hydroxyl group for the subsequent coupling reaction. The stability of the dimethoxytrityl cation formed upon cleavage is enhanced by the electron-donating methoxy groups, which also impart a characteristic orange color, allowing for spectrophotometric quantification of the detritylation step and, consequently, the coupling efficiency of the preceding cycle.

While the 5'-hydroxyl is the primary alcohol and generally more reactive, selective protection of the secondary 3'-hydroxyl group is achievable, albeit with more complex synthetic strategies. The use of 3'-O-DMTr protected nucleosides is essential for applications requiring a free 5'-hydroxyl group on the growing oligonucleotide chain, such as in inverse 5' to 3' synthesis. This alternative direction of synthesis is crucial for preparing oligonucleotides with 3'-modifications or for certain structural studies.

Synthesis of 3'-O-DMTr-2'-deoxynucleosides

The synthesis of 3'-O-DMTr protected nucleosides requires a strategy to differentiate between the 3'- and 5'-hydroxyl groups. Several methods have been developed, including both chemical and chemoenzymatic approaches.

Chemoenzymatic Synthesis Protocol

A highly efficient and scalable method involves the enzymatic acylation of the 5'-hydroxyl group, followed by chemical tritylation of the 3'-hydroxyl and subsequent deprotection of the 5'-position.

Experimental Protocol:

-

Enzymatic 5'-O-Levulinylation:

-

Suspend the desired 2'-deoxynucleoside and acetonoxime levulinate in an appropriate solvent.

-

Add Candida antarctica lipase B (CAL-B) to the suspension.

-

Stir the reaction at a controlled temperature until completion (monitored by TLC).

-

Isolate the 5'-O-levulinyl-2'-deoxynucleoside by precipitation and/or chromatography.

-

-

3'-O-Dimethoxytritylation:

-

Dissolve the 5'-O-levulinyl-2'-deoxynucleoside in anhydrous 1,4-dioxane.

-

Add triethylamine (Et3N) and 4,4'-dimethoxytrityl chloride (DMTrCl).

-

Stir the mixture at an elevated temperature (e.g., 70 °C) for several hours.

-

Work up the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate and extracting with dichloromethane.

-

Dry the organic extracts and evaporate to dryness.

-

-

Deprotection of the 5'-O-Levulinyl Group:

-

Dissolve the fully protected deoxynucleoside in anhydrous pyridine.

-

Add a solution of 1 M hydrazine hydrate in a pyridine/acetic acid mixture.

-

Stir the solution at room temperature for a specified time depending on the nucleoside.

-

Quench the reaction with pentane-2,4-dione.

-

Partition the mixture between dichloromethane and water.

-

Isolate the 3'-O-DMTr-2'-deoxynucleoside by silica gel chromatography.

-

Chemical Synthesis Protocol

An alternative, purely chemical approach involves the transient protection of the 5'-hydroxyl group, followed by 3'-O-tritylation and subsequent deprotection.

Experimental Protocol:

-

Transient 5'-O-Silylation:

-

Protect the 5'-hydroxyl group of the 2'-deoxynucleoside with a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS).

-

-

3'-O-Dimethoxytritylation:

-

React the 5'-O-silylated nucleoside with DMTrCl in pyridine.

-

-

5'-O-Desilylation:

-

Remove the silyl group using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the 3'-O-DMTr-2'-deoxynucleoside.

-

Quantitative Data on Synthesis Yields

| Method | Starting Material | Key Reagents | Yield | Reference |

| Chemoenzymatic | Thymidine | CAL-B, Acetonoxime levulinate, DMTrCl, Hydrazine hydrate | 73% (overall) | [1] |

| Chemoenzymatic | N-protected dC, dA, dG | CAL-B, Acetonoxime levulinate, DMTrCl, Hydrazine hydrate | 68-77% | [1] |

| Chemical (Benzoyl protection) | 5'-O-Benzoyl-Thymidine | DMTrCl, Sodium methoxide | 90% | [1] |

Preparation of 3'-O-DMTr-5'-phosphoramidites

For use in automated solid-phase synthesis, the 3'-O-DMTr protected nucleoside must be converted into a phosphoramidite derivative at the 5'-hydroxyl position.

Experimental Protocol:

-

Phosphitylation:

-

Render the 3'-O-DMTr-2'-deoxynucleoside anhydrous by co-evaporation with a dry solvent (e.g., pyridine, toluene, acetonitrile).

-

Dissolve the dried nucleoside in anhydrous dichloromethane.

-

Add bis(diisopropylamino)(2-cyanoethoxy)phosphine and an activator, such as 1H-tetrazole or diisopropylamine.

-

Stir the reaction at room temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with chloroform and purify by silica gel chromatography.

-

Inverse (5' to 3') Solid-Phase Oligonucleotide Synthesis

The primary application of 3'-O-DMTr-5'-phosphoramidites is in the solid-phase synthesis of oligonucleotides in the 5' to 3' direction. This is the reverse of the standard synthesis direction.

Experimental Workflow

The synthesis cycle for inverse oligonucleotide synthesis is analogous to the standard 3' to 5' cycle, with the key difference being the position of the protecting group and the reactive hydroxyl group.

Caption: Workflow for inverse (5' to 3') solid-phase oligonucleotide synthesis.

Detailed Protocol for a Single Synthesis Cycle

-

Starting Material: A solid support (e.g., CPG) with a nucleoside attached via its 5'-hydroxyl group, leaving the 3'-hydroxyl group free.

-

Coupling: The support-bound nucleoside is reacted with a 3'-O-DMTr-5'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite and an activator (e.g., tetrazole) in anhydrous acetonitrile. The free 3'-hydroxyl of the support-bound nucleoside attacks the phosphorus of the incoming phosphoramidite.

-

Capping: Any unreacted 3'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.

-

Detritylation: The 3'-O-DMTr protecting group of the newly added nucleotide is removed with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 3'-hydroxyl group for the next coupling cycle.

Detritylation: The Key Deprotection Step

The cleavage of the DMTr group is a critical step in each synthesis cycle. The efficiency of this reaction is crucial for the overall yield of the final oligonucleotide.

Mechanism of Detritylation

The acid-catalyzed detritylation proceeds via a carbocation intermediate. The stability of the dimethoxytrityl cation facilitates the reaction.

Caption: Acid-catalyzed detritylation of a 3'-O-DMTr protected nucleoside.

Experimental Protocol for Post-Synthesis Detritylation

For oligonucleotides purified with the final 3'-O-DMTr group intact ("trityl-on"), a manual detritylation step is required.

-

Dissolution: Dissolve the dried, trityl-on oligonucleotide in 80% acetic acid.

-

Incubation: Let the solution stand at room temperature for approximately 20-30 minutes.

-

Precipitation: Add a solution of 3 M sodium acetate and ethanol to precipitate the detritylated oligonucleotide.

-

Washing and Drying: Centrifuge to pellet the oligonucleotide, wash with ethanol, and dry under vacuum.

Quantitative Data on Detritylation

The detritylation reaction can be monitored spectrophotometrically by measuring the absorbance of the DMTr cation at approximately 498 nm. This allows for the calculation of the stepwise coupling efficiency. Mild detritylation conditions are often preferred to minimize side reactions such as depurination.

| Condition | Reagent | Time | Yield | Notes | Reference |

| Mild Acidic Buffer (pH 4.5, 40 °C) | TEAA buffer | 60 min | >97% | Minimizes depurination, especially for sensitive modified nucleosides. | |

| Standard Post-Synthesis | 80% Acetic Acid | 20-30 min | High | Standard procedure for manual detritylation. | |

| On-Synthesizer | 3% TCA in DCM | ~1-2 min | High | Standard automated synthesizer condition. |

Logical Decision-Making for Synthesis Direction

The choice between standard (3' to 5') and inverse (5' to 3') oligonucleotide synthesis depends on the specific requirements of the final product.

References

An In-depth Technical Guide to Exploratory Studies Using 5' to 3' Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5' to 3' oligonucleotide synthesis, a pivotal technology in modern molecular biology and drug development. While the standard phosphoramidite chemistry proceeds in the 3' to 5' direction, synthesis in the 5' to 3' direction offers unique advantages for specific applications. This document details the core methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for utilizing these synthesized oligonucleotides in exploratory studies, particularly in the context of signaling pathway modulation.

Introduction to 5' to 3' Oligonucleotide Synthesis

Chemical oligonucleotide synthesis is the cornerstone of numerous molecular biology applications, from PCR primers to therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2] The predominant method, solid-phase phosphoramidite synthesis, is typically performed in the 3' to 5' direction due to the higher reactivity of the 5'-hydroxyl group, which simplifies the protection chemistry.[3]

However, specific research and therapeutic applications necessitate the synthesis of oligonucleotides in the 5' to 3' direction. This "reverse" synthesis is crucial for:

-

Generation of Nuclease-Resistant Linkages: Creating 3'-3' and 5'-5' linkages at the termini of oligonucleotides provides protection against exonuclease degradation, a significant hurdle in the development of oligonucleotide-based therapeutics.[3]

-

Synthesis of Parallel Stranded Oligonucleotides: Utilizing 5'-phosphoramidites allows for the creation of hairpin loops where the strands run parallel, which is valuable for structural studies of DNA and RNA.[3]

-

Surface Attachment for Enzymatic Reactions: Synthesizing oligonucleotides with a free 3'-hydroxyl end is essential for applications involving enzymatic extension, such as in certain microarray platforms for genotyping and resequencing.

Methodologies for 5' to 3' Oligonucleotide Synthesis

The synthesis of oligonucleotides in the 5' to 3' direction can be achieved through both chemical and enzymatic methods, each with distinct protocols and applications.

Chemical Synthesis: The Phosphoramidite Method

The phosphoramidite method remains the gold standard for chemical oligonucleotide synthesis and can be adapted for the 5' to 3' direction by using "reverse" phosphoramidites, where the phosphoramidite group is at the 5'-position and the dimethoxytrityl (DMT) protecting group is at the 3'-position.

Solid-phase synthesis, where the growing oligonucleotide chain is attached to a solid support, is the most common method for automated oligonucleotide synthesis.

Experimental Protocol: 5' to 3' Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in a single synthesis cycle.

-

Support Preparation: The synthesis begins with a solid support (e.g., controlled pore glass - CPG) functionalized with the initial nucleoside attached via its 5'-hydroxyl group. The 3'-hydroxyl group is protected with a DMT group.

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

-

Procedure: The DMT group is removed from the 3'-hydroxyl of the support-bound nucleoside by treatment with the acidic solution. This step is monitored by measuring the absorbance of the released trityl cation at 495 nm to assess coupling efficiency.

-

Duration: Typically 1-3 minutes.

-

-

Coupling:

-

Reagents:

-

Reverse (5'-) phosphoramidite of the next nucleoside base.

-

Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 1H-Tetrazole in anhydrous acetonitrile.

-

-

Procedure: The reverse phosphoramidite is activated by the tetrazole derivative and then coupled to the free 3'-hydroxyl group of the growing oligonucleotide chain.

-

Duration: 2-10 minutes, depending on the nucleoside and scale.

-

-

Capping:

-

Reagents:

-

Capping A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.

-

Capping B: N-methylimidazole in THF.

-

-

Procedure: Any unreacted 3'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

-

Duration: Approximately 1-2 minutes.

-

-

Oxidation:

-

Reagent: 0.02-0.1 M Iodine in a solution of THF/water/pyridine.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

Duration: Approximately 1 minute.

-

-

Cleavage and Deprotection:

-

Reagent: Concentrated aqueous ammonia or a mixture of ammonia and methylamine.

-

Procedure: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed.

-

-

Purification: The final product is typically purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Liquid-phase synthesis offers advantages for large-scale production by carrying out the reaction in a homogeneous solution, with the growing oligonucleotide attached to a soluble polymer support like polyethylene glycol (PEG).

Experimental Protocol: High-Efficiency Liquid-Phase (HELP) Synthesis

-

Support Solubilization: The PEG-supported oligonucleotide is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Synthesis Cycle: The same four steps as solid-phase synthesis (deblocking, coupling, capping, oxidation) are performed in solution.

-

Precipitation: After each coupling step, the PEG-supported oligonucleotide is precipitated from the solution by adding a non-solvent like diethyl ether or methyl-tert-butyl ether (MTBE). This allows for the removal of excess reagents and byproducts.

-

Cleavage and Deprotection: Similar to solid-phase synthesis, the final oligonucleotide is cleaved from the PEG support and deprotected.

Enzymatic Synthesis